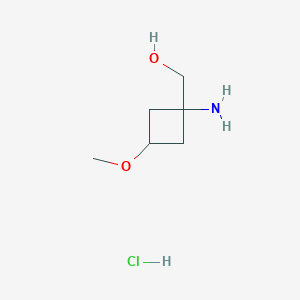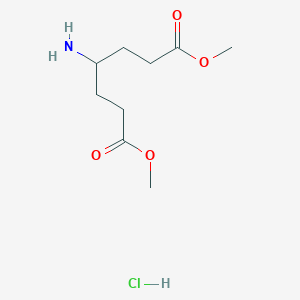
(1-amino-3-methoxycyclobutyl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-amino-3-methoxycyclobutyl)methanol hydrochloride, also known as AMC, is a cyclic alcohol derivative and a member of the class of cyclobutylmethanols. It is a white crystalline compound with a molecular formula of C5H11NO2•HCl. AMC has a variety of uses, ranging from its use as an intermediate in organic synthesis to its application in scientific research.
Mécanisme D'action
The mechanism of action of (1-amino-3-methoxycyclobutyl)methanol hydrochloride is not yet fully understood. It is thought to act as a proton acceptor, which allows it to interact with other molecules and form complexes. It is also thought to act as a catalyst in certain reactions, allowing for the formation of more complex molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1-amino-3-methoxycyclobutyl)methanol hydrochloride are not fully understood. However, it is known to interact with a variety of proteins and enzymes, which suggests that it may have an effect on cellular metabolism. Additionally, it has been shown to have anti-inflammatory effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using (1-amino-3-methoxycyclobutyl)methanol hydrochloride in lab experiments is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, it is a relatively stable compound, making it suitable for use in a variety of experiments. However, it is important to note that (1-amino-3-methoxycyclobutyl)methanol hydrochloride is a potentially dangerous compound, and should be handled with care.
Orientations Futures
The potential applications of (1-amino-3-methoxycyclobutyl)methanol hydrochloride are vast and varied. Further research is needed to fully understand the biochemical and physiological effects of (1-amino-3-methoxycyclobutyl)methanol hydrochloride, as well as its potential applications in drug synthesis and other areas. Additionally, research is needed to further explore its potential as a proton acceptor and catalyst in organic synthesis. Finally, further research is needed to explore the potential therapeutic applications of (1-amino-3-methoxycyclobutyl)methanol hydrochloride, including its potential use in the treatment of inflammation and other diseases.
Méthodes De Synthèse
(1-amino-3-methoxycyclobutyl)methanol hydrochloride is most commonly synthesized through the reaction of 1-methoxycyclobutyl methyl ketone and hydrochloric acid. This reaction is carried out in a solvent such as methanol or ethanol. The reaction produces (1-amino-3-methoxycyclobutyl)methanol hydrochloride hydrochloride, which is then purified by recrystallization.
Applications De Recherche Scientifique
(1-amino-3-methoxycyclobutyl)methanol hydrochloride has a variety of applications in scientific research. It has been used in the synthesis of a range of compounds, including amino acids, peptides, and other small molecules. (1-amino-3-methoxycyclobutyl)methanol hydrochloride has also been used as a reagent in the synthesis of other cyclobutylmethanols. Additionally, it has been used in the synthesis of a variety of drugs and other pharmaceuticals.
Propriétés
IUPAC Name |
(1-amino-3-methoxycyclobutyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-9-5-2-6(7,3-5)4-8;/h5,8H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZFVHPMCQXNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C1)(CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6603597.png)
![11-(4-chlorophenyl)-4-(2,3-dihydro-1H-indole-1-carbonyl)-3,11-dimethyl-5,10-dioxatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraen-13-yl 5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B6603601.png)


![6-(propan-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6603617.png)

![tert-butyl N-[1-(iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]carbamate](/img/structure/B6603658.png)
sulfamoyl}benzene-1-sulfonyl fluoride](/img/structure/B6603660.png)
![(2E)-3-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]prop-2-enoic acid](/img/structure/B6603672.png)
![rac-[(1R,2R)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]methanol](/img/structure/B6603673.png)